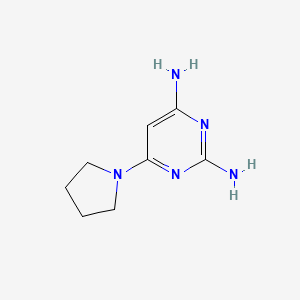
6-(1-Piperidinyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-piperidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological properties and is a key intermediate in the synthesis of various therapeutic agents. It is structurally characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a piperidine ring at the 6 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-piperidinopyrimidine typically involves the following steps:
Formation of 2,4-diamino-6-chloropyrimidine: This intermediate is prepared by treating 2,4-diaminopyrimidine with phosphorus oxychloride.
Substitution Reaction: The 6-chloro group is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,4-diamino-6-piperidinopyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using phosphorus oxychloride to chlorinate 2,4-diaminopyrimidine.
Nucleophilic substitution: Conducted in large reactors with controlled temperature and pressure to ensure complete substitution and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diamino-6-piperidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Oxidation: 2,4-Diamino-6-piperidinopyrimidine 3-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Fused pyrimidine ring systems.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-piperidinopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and hair loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-diamino-6-piperidinopyrimidine involves its interaction with specific molecular targets:
Vasodilation: The compound acts as a vasodilator by opening potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
Hair Growth: It promotes hair growth by prolonging the anagen phase of the hair cycle and increasing the size of hair follicles.
Comparación Con Compuestos Similares
Minoxidil: A well-known vasodilator and hair growth stimulant, structurally similar to 2,4-diamino-6-piperidinopyrimidine.
Trimethoprim: An antibacterial agent with a similar pyrimidine core structure.
Uniqueness: 2,4-Diamino-6-piperidinopyrimidine is unique due to its dual pharmacological properties as both a vasodilator and a hair growth stimulant. Its structural features allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
Clave InChI |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


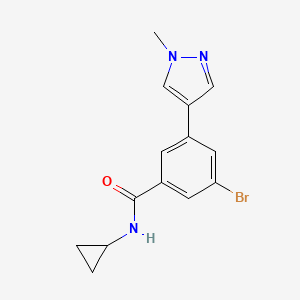
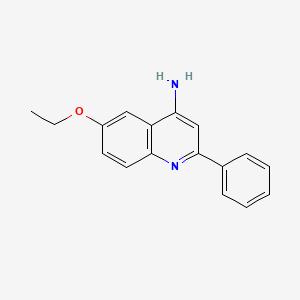
![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
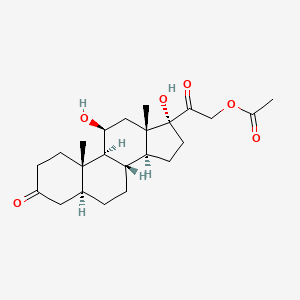

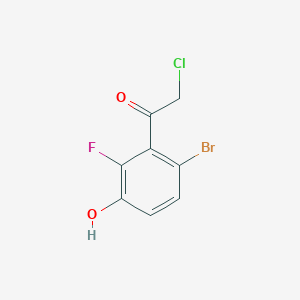
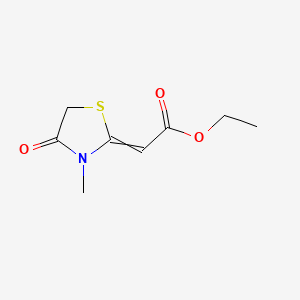
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
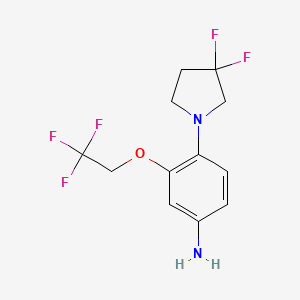
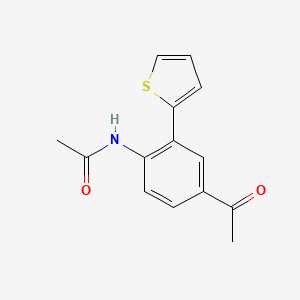
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
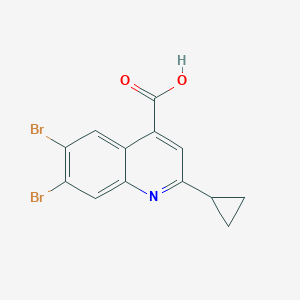
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
